molecular formula C9H12O4S B189461 2-Phenoxyethyl methanesulfonate CAS No. 141482-06-6

2-Phenoxyethyl methanesulfonate

Cat. No. B189461
M. Wt: 216.26 g/mol
InChI Key: CEWGIIZKTNAOIY-UHFFFAOYSA-N
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Patent
US06235731B1

Procedure details

Synthesis of N-[1-(2-phenoxyethan-1-yl)piperidin-4-ylmethyl]-5-thia-1,8b-diazaacenaphthylene-4-carboxamide Under nitrogen gas, 0.37 ml (4.78 mM) of methanesulfonyl chloride was added to a solution of 0.44 g (3.18 mM) of phenoxyethanol and 0.89 ml (6.39 mM) of triethylamine in methylene chloride (6 ml) at 0° C. and the mixture was stirred at the prevailing temperature for 35 minutes. The reaction was stopped by adding saturated aqueous solution of sodium hydrogen carbonate and the reaction mixture was extracted with diethyl ether. The organic layer was washed serially with water and saturated aqueous solution of sodium chloride and dried over MgSO4. The solvent was then distilled off under reduced pressure to provide 0.6989 g (<3.18 mM) of phenoxyethyl mesylate. To a solution of 0.58 g (1.5 mM) of N-(piperidin-4-ylmethyl)-5-thia-1,8b-diazaacenaphthylene-4-carboxamide dihydrochloride and 1.0 ml (7.2 mM) of triethylamine in ethanol (6.0 ml) was added 0.6989 g (<3.18 mM) of the above phenoxyethyl mesylate at room temperature and the mixture was refluxed under nitrogen for 17 hours. The solvent was then distilled off under reduced pressure and the residue was diluted with water and extracted with chloroform. The organic layer was washed with saturated aqueous solution of sodium chloride and dried over MgSO4. The resulting crude product was purified by column chromatography (methanol/ethyl acetate 30-40%) to provide the title compound.
Name
N-[1-(2-phenoxyethan-1-yl)piperidin-4-ylmethyl]-5-thia-1,8b-diazaacenaphthylene-4-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.37 mL
Type
reactant
Reaction Step Two
Quantity
0.44 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
0.89 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]([CH2:8][CH2:9]N1CCC(CNC(C2SC3N4C(=CN=C4C=CC=3)C=2)=O)CC1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:32][S:33](Cl)(=[O:35])=[O:34].[O:37](C(O)C)C1C=CC=CC=1.C(=O)([O-])O.[Na+]>C(Cl)Cl.C(N(CC)CC)C>[S:33]([O:35][CH2:9][CH2:8][O:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)(=[O:37])(=[O:34])[CH3:32] |f:3.4|

Inputs

Step One
Name
N-[1-(2-phenoxyethan-1-yl)piperidin-4-ylmethyl]-5-thia-1,8b-diazaacenaphthylene-4-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)CCN1CCC(CC1)CNC(=O)C1=CC2=CN=C3C=CC=C(S1)N32
Step Two
Name
Quantity
0.37 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
0.44 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C(C)O
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.89 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the prevailing temperature for 35 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with diethyl ether
WASH
Type
WASH
Details
The organic layer was washed serially with water and saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
S(C)(=O)(=O)OCCOC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: MASS 0.6989 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.